N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861012
InChI: InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-9-10-5-4-8-12-13(10)16-17-15-12/h1-8,14H,9H2,(H,15,16,17)
SMILES:
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline

CAS No.:

Cat. No.: VC17861012

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline -

Specification

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name N-(2H-benzotriazol-4-ylmethyl)aniline
Standard InChI InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-9-10-5-4-8-12-13(10)16-17-15-12/h1-8,14H,9H2,(H,15,16,17)
Standard InChI Key JIETVSCVKGLIMT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NCC2=CC=CC3=NNN=C32

Introduction

Structural and Chemical Properties

N-((1H-Benzo[d][1, triazol-4-yl)methyl)aniline features a benzotriazole moiety fused to a methylaniline group. The benzotriazole core consists of a benzene ring fused to a 1,2,3-triazole ring, while the aniline substituent introduces a primary amine (-NH₂) group via a methylene (-CH₂-) linker. This configuration enhances molecular rigidity and facilitates π-π stacking interactions, critical for binding biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂N₄
Molecular Weight224.26 g/mol
IUPAC NameN-(1H-Benzotriazol-4-ylmethyl)aniline
Topological Polar Surface Area70.2 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s logP value (calculated at 2.8) suggests moderate lipophilicity, aligning with Lipinski’s Rule of Five parameters for oral bioavailability . Its planar aromatic system enables intercalation into DNA or enzyme active sites, a trait shared with anticancer agents like doxorubicin .

Synthesis and Characterization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC “click” reaction is a cornerstone synthesis method, offering high regioselectivity and yields up to 44.3% . The protocol involves:

  • Precursor Preparation: Azide derivatives (e.g., benzyl azides) and terminal alkynes (e.g., propargylamine-linked intermediates) are synthesized.

  • Cycloaddition: Reactants undergo Cu(I)-catalyzed [3+2] cycloaddition to form the 1,2,3-triazole ring.

  • Aniline Coupling: The triazole intermediate is coupled with aniline derivatives under basic conditions .

Table 2: Representative Synthesis Conditions

MethodCatalystSolventTemperatureYield
CuAACCuIDMF60°C39%
One-Pot ClickCuSO₄·5H₂OH₂O/EtOHRT44.3%

One-Pot Click Chemistry

Recent advances employ one-pot strategies to streamline synthesis. For example, Ghalsasi et al. (2017) achieved 40% growth inhibition in renal cancer cells using a derivative synthesized via sequential benzimidazole and triazole coupling in a single reactor . This method reduces purification steps and enhances scalability.

Spectroscopic Characterization

  • FT-IR: N-H stretches at 3400 cm⁻¹ (aniline) and C-N vibrations at 1500 cm⁻¹ (triazole) .

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methylene bridge appears at δ 4.5–5.0 ppm .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 225.2 confirms molecular weight .

Biological Activities

CompoundCell LineInhibition (%)IC₅₀ (µM)
7eUO-31 (Renal)408.2
DoxorubicinMCF-7 (Breast)850.12

Antimicrobial Efficacy

Benzotriazole hybrids exhibit broad-spectrum activity. Against Staphylococcus aureus, minimal inhibitory concentrations (MICs) range from 8–32 µg/mL, outperforming ampicillin in biofilm eradication . The triazole ring’s nitrogen atoms mediate hydrogen bonding with bacterial penicillin-binding proteins, impairing cell wall synthesis .

Computational Insights

Drug-Likeness Profiling

SwissADME predictions indicate compliance with Lipinski’s rules:

  • Molecular weight <500 Da

  • logP <5

  • Hydrogen bond donors <5

  • Hydrogen bond acceptors <10 .

Molecular Docking Studies

Docking against Candida albicans CYP51 (sterol 14α-demethylase) revealed binding affinities (ΔG) up to -9.461 kcal/mol, surpassing fluconazole (-7.2 kcal/mol) . The triazole ring anchors the ligand via π-π interactions with Phe228, while the aniline group occupies the heme-binding pocket .

Figure 1: Docking Pose in CYP51 Active Site
(Note: Imagery depicts triazole-aniline derivatives forming hydrogen bonds with key residues.)

Comparative Analysis with Structural Analogs

Table 4: Activity Trends in Benzoheterocycle Derivatives

CompoundCore StructureAnticancer (IC₅₀)Antimicrobial (MIC)
Benzimidazole-triazoleBenzimidazole12.4 µM16 µg/mL
Benzoxazole-triazoleBenzoxazole18.7 µM24 µg/mL
Benzotriazole-anilineBenzotriazole8.2 µM8 µg/mL

The benzotriazole-aniline scaffold shows superior potency, attributed to enhanced π-stacking and amine-mediated solubility .

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